An In-Depth Technical Guide to (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid, a crucial reagent for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its unique structural features make it a valuable building block in the synthesis of complex organic molecules, particularly through its application in palladium-catalyzed cross-coupling reactions.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid [1]. It is a substituted phenylboronic acid, a class of compounds that has gained significant traction in organic synthesis due to its versatility and stability.
| Property | Value | Source |
| IUPAC Name | (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid | [1] |
| CAS Number | 1701449-09-3 | |
| Molecular Formula | C9H12BClO4 | [1] |
| Molecular Weight | 230.45 g/mol | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF) |
Synthesis of (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid
The logical synthetic pathway would start from a corresponding substituted aromatic halide. The key is the formation of the aryl-magnesium or aryl-lithium intermediate which then acts as a nucleophile to attack the boron atom of the borate ester.
Below is a generalized, illustrative experimental protocol based on common syntheses of similar arylboronic acids[2]:
Step 1: Formation of the Grignard Reagent
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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A solution of the corresponding aryl bromide in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction.
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The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.
Step 2: Borylation
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The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
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A solution of triisopropyl borate or trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature to prevent side reactions.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Step 3: Hydrolysis and Isolation
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The reaction is quenched by the slow addition of an aqueous acid, such as hydrochloric acid.
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The product is then extracted into an organic solvent (e.g., ethyl acetate).
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The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude boronic acid.
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Purification is typically achieved by recrystallization from a suitable solvent system.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid is a prime substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds[3]. This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate[3]. The presence of a base is crucial for the activation of the boronic acid.
The general catalytic cycle proceeds through three key steps:
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Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.
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Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The electronic and steric properties of the substituents on the phenylboronic acid can influence the efficiency of the Suzuki-Miyaura reaction. The chloro, ethoxy, and methoxy groups on the title compound can modulate its reactivity and selectivity in coupling reactions, making it a versatile tool for fine-tuning the properties of the target molecules.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized for their significant role in drug discovery. Beyond their use as synthetic intermediates, the boronic acid moiety itself can impart desirable biological activity. For instance, bortezomib, a proteasome inhibitor containing a boronic acid functional group, is an approved drug for treating multiple myeloma.
The ability of (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid to participate in the construction of complex molecular architectures makes it a valuable asset in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The substituents on the phenyl ring can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Safety, Handling, and Storage
Substituted phenylboronic acids, including (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid, should be handled with care in a laboratory setting. While not acutely toxic, they can cause skin, eye, and respiratory irritation[4][5][6][7].
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes[4].
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In case of contact, rinse the affected area with copious amounts of water.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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Protect from moisture, as boronic acids can undergo dehydration to form boroxines.
Spectroscopic Characterization
The identity and purity of (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid are confirmed using standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be predicted based on its structure and data from similar compounds.
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¹H NMR: Protons on the aromatic ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The ethoxy and methoxy groups will show characteristic signals in the upfield region, with the ethoxy group exhibiting a triplet and a quartet.
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¹³C NMR: The carbon atoms of the aromatic ring, the ethoxy group, and the methoxy group will give rise to distinct signals. The carbon atom attached to the boron will have a characteristic chemical shift.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the boronic acid, C-H stretches of the aromatic and alkyl groups, C=C stretches of the aromatic ring, and C-O stretches of the ether groups would be present.
Conclusion
(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular frameworks. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of novel therapeutic agents.
References
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PubChem. (3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Chemical Society Reviews. (2024, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
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Fujii, S., et al. (2020). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 2(6), 1-7. [Link]
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Preprints.org. (2024, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. [Link]
- Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for: A mild and efficient ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a green catalyst. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0235194). [Link]
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Crash Course. (2020, March 12). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. [Link]
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